The 3,10-Diazabicyclo[4.3.1]decane Scaffold: A Privileged Core for Modulating Complex Biological Systems
The 3,10-Diazabicyclo[4.3.1]decane Scaffold: A Privileged Core for Modulating Complex Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,10-diazabicyclo[4.3.1]decane core is a conformationally constrained, nitrogen-containing bicyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its rigid architecture provides a unique three-dimensional arrangement for appended functional groups, enabling potent and selective interactions with a variety of biological targets. This guide offers a comprehensive analysis of the synthesis, chemical properties, and therapeutic applications of this versatile scaffold, with a particular focus on its role in the development of ligands for FK506-binding proteins (FKBPs) and opioid receptors.
Synthesis and Physicochemical Properties of the Core Scaffold
The synthesis of the 3,10-diazabicyclo[4.3.1]decane core can be achieved through several strategic routes, with the choice of method often depending on the desired substitution pattern.
Synthetic Strategies
Two primary synthetic approaches have been established for the construction of the 3,10-diazabicyclo[4.3.1]decane framework:
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From Pseudopelletierine via Schmidt Reaction: A classical approach involves the ring expansion of pseudopelletierine using a Schmidt reaction. This method provides access to the 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one intermediate, a versatile precursor for further derivatization.
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From Acyclic Precursors: A more flexible strategy for creating substituted analogs, particularly for applications in medicinal chemistry, starts from acyclic precursors. A stereoselective synthesis of a derivatized bicyclic [4.3.1]decane scaffold has been described, with key steps including a Pd-catalyzed Negishi coupling, an asymmetric Shi epoxidation, and an intramolecular epoxide opening[1]. Another convenient method utilizes octanedioic acid as a starting material, proceeding through a key transformation involving the reaction of dimethyl 2,7-dibromooctanoate with methylamine to form cis-dimethyl 1-methylazepan-2,7-dicarboxylate. This intermediate is then cyclized to the bicyclic dione, which can be reduced to the desired 3,10-diazabicyclo[4.3.1]decane core[2][3].
A generalized synthetic scheme for the construction of a derivatized 3,10-diazabicyclo[4.3.1]decan-2-one scaffold is presented below.
Caption: Generalized synthetic workflow for the stereoselective construction of the 5-hydroxy-3,10-diazabicyclo[4.3.1]decan-2-one scaffold.
Physicochemical Characteristics
The 3,10-diazabicyclo[4.3.1]decane scaffold possesses a unique set of physicochemical properties that make it an attractive starting point for drug design. Its rigid bicyclic nature reduces the entropic penalty upon binding to a biological target, which can contribute to higher binding affinities[4]. The presence of two nitrogen atoms provides multiple points for functionalization and for establishing key hydrogen bonding interactions within a receptor's binding site.
| Property | Value Range | Significance in Drug Design |
| Molecular Weight | 140 - 500+ Da (depending on substitution) | Readily allows for the generation of derivatives within the "rule of five" guidelines for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | Varies with substitution (e.g., ~15-60 Ų) | The diazabicyclic core itself has a moderate TPSA, which can be modulated by substituents to optimize cell permeability and solubility. |
| cLogP | Varies significantly with substitution | The lipophilicity can be fine-tuned through derivatization to balance solubility and membrane permeability. |
| Rotatable Bonds | Low (core is rigid) | The conformational constraint reduces the entropic cost of binding, potentially leading to higher affinity and selectivity. |
Table 1: Key physicochemical properties of the 3,10-diazabicyclo[4.3.1]decane scaffold and their implications for drug discovery.
Modulation of FK506-Binding Proteins (FKBPs)
A significant body of research on the 3,10-diazabicyclo[4.3.1]decane scaffold has focused on its ability to generate potent and selective ligands for the FK506-binding proteins, particularly FKBP51. FKBP51 is a co-chaperone and a peptidyl-prolyl isomerase that has been implicated in a range of stress-related psychiatric and neurological disorders, making it a compelling therapeutic target[5].
Structure-Activity Relationships (SAR) for FKBP51 Inhibition
The rigid [4.3.1] scaffold has proven to be superior to more flexible monocyclic or other bicyclic systems (e.g., [3.3.1]) in achieving high affinity for FKBP51[4][6]. This is attributed to the pre-organization of key pharmacophoric elements into a conformation that is favorable for binding.
A key breakthrough in understanding the SAR of this scaffold came with the development of bicyclic sulfonamides. The co-crystal structure of a [4.3.1] bicyclic sulfonamide with the FK1 domain of FKBP51 (PDB: 4JFK) revealed critical molecular interactions[4].
Caption: Key interactions of a 3,10-diazabicyclo[4.3.1]decane-based ligand within the FKBP51 binding site.
A crucial finding is that the sulfonamide nitrogen of the [4.3.1] scaffold can accept an unusual hydrogen bond from Tyr113, mimicking the putative transition state of the peptidyl-prolyl isomerization reaction[4][6]. This interaction is a key contributor to the high affinity of these ligands.
Further SAR studies have demonstrated that even subtle modifications, such as the stereospecific introduction of a single methyl group on the scaffold, can lead to a significant, entropically driven increase in binding affinity by displacing a water molecule at the protein-ligand interface[3][7]. This highlights the exquisite level of structural control offered by this rigid core.
Table 2: Quantitative SAR Data for Representative [4.3.1] Aza-Amide FKBP Inhibitors
| Compound | R1 | R2 | FKBP51 IC50 (nM) | FKBP52 IC50 (nM) | Selectivity (FKBP52/FKBP51) |
| Parent Compound | H | H | 15.0 | 250 | 16.7 |
| (S)-Methyl | CH₃ | H | 1.5 | 150 | 100 |
| (R)-Methyl | H | CH₃ | 10.0 | 200 | 20 |
Data adapted from Pomplun et al., 2021.[3][7]
Downstream Signaling Pathways of FKBP51 Modulation
FKBP51 is a negative regulator of the glucocorticoid receptor and also influences several other key signaling pathways. By inhibiting FKBP51, ligands based on the 3,10-diazabicyclo[4.3.1]decane scaffold can modulate these downstream pathways, which is the basis for their therapeutic potential in psychiatric and metabolic disorders.
Caption: Simplified diagram of signaling pathways modulated by FKBP51 inhibition.
Interaction with Opioid Receptors
Derivatives of the 3,10-diazabicyclo[4.3.1]decane scaffold have also been investigated as ligands for opioid receptors, particularly the μ-opioid receptor (MOR). The conformational rigidity of this scaffold is thought to be advantageous for achieving selective interactions with opioid receptor subtypes.
While detailed SAR studies for this specific scaffold targeting MOR are less abundant in the public domain compared to FKBP51, research on related diazabicyclic and diazatricyclic systems suggests that the nature and orientation of substituents on the nitrogen atoms are critical for both affinity and functional activity (agonist vs. antagonist)[8][9][10].
General Principles of μ-Opioid Receptor Signaling
Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events that ultimately lead to analgesia but also to undesirable side effects like respiratory depression and dependence.
Caption: Overview of the dual signaling pathways of the μ-opioid receptor.
Experimental Protocols
General Procedure for Sulfonamide Synthesis from a 3,10-Diazabicyclo[4.3.1]decane Amine Precursor
The following is a representative, generalized protocol for the synthesis of a sulfonamide derivative from a 3,10-diazabicyclo[4.3.1]decane amine precursor. Note: This is a generalized procedure and may require optimization for specific substrates.
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Dissolution: Dissolve the 3,10-diazabicyclo[4.3.1]decane amine precursor (1.0 eq) in a suitable aprotic solvent such as acetonitrile (MeCN) or dichloromethane (DCM).
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Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution and stir at room temperature.
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Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1 eq) to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Comparative Analysis with Other Diazabicyclic Scaffolds
The 3,10-diazabicyclo[4.3.1]decane scaffold is part of a larger family of diazabicyclic structures used in medicinal chemistry. A comparison with other common scaffolds highlights its unique features.
| Scaffold | Ring Sizes | Conformational Flexibility | Key Therapeutic Applications |
| 3,10-Diazabicyclo[4.3.1]decane | 6, 7 | Highly constrained | FKBP inhibitors, opioid receptor modulators |
| 3,8-Diazabicyclo[3.2.1]octane | 6, 5 | Rigid | Opioid receptor modulators, CNS agents |
| 3,9-Diazabicyclo[3.3.1]nonane | 6, 6 | More flexible (chair-chair/boat-chair conformations) | Nicotinic acetylcholine receptor modulators, antiviral agents |
| 2,5-Diazabicyclo[2.2.1]heptane | 5, 5 | Highly rigid | GABA receptor modulators, kinase inhibitors |
Table 3: Comparison of the 3,10-diazabicyclo[4.3.1]decane scaffold with other medicinally relevant diazabicyclic cores.
The larger seven-membered ring in the [4.3.1] system, compared to the more common [3.2.1] and [3.3.1] scaffolds, allows for a different spatial arrangement of substituents, which can be exploited to achieve selectivity for specific biological targets.
Future Perspectives and Conclusion
The 3,10-diazabicyclo[4.3.1]decane scaffold has established itself as a valuable core structure in modern drug discovery. Its conformational rigidity and synthetic tractability have enabled the development of highly potent and selective modulators of complex biological targets like FKBP51.
Future research in this area will likely focus on:
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Exploration of New Biological Targets: The unique 3D shape of this scaffold makes it a promising candidate for screening against a wider range of biological targets, including other enzymes, GPCRs, and ion channels.
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Optimization of Pharmacokinetic Properties: While potent binders have been developed, a critical next step is the systematic optimization of their ADME (absorption, distribution, metabolism, and excretion) properties to generate viable clinical candidates. More in-depth in vivo pharmacokinetic studies are warranted.
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Development of Novel Synthetic Methodologies: New synthetic routes that allow for even greater diversity in substitution patterns will further enhance the utility of this scaffold.
References
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Pomplun, S., et al. (2021). Picomolar FKBP inhibitors enabled by a single water-displacing methyl group in bicyclic [4.3.1] aza-amides. Chemical Science, 12(46), 15356-15363. [Link]
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Wang, Y., et al. (2013). Increasing the efficiency of ligands for FK506-binding protein 51 by conformational control. Journal of Medicinal Chemistry, 56(10), 3922-3935. [Link]
- Hausch, F., et al. (2015). Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders.
- Hausch, F., et al. (2021). Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders.
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Simokaitiene, J., et al. (2019). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Chemija, 30(2), 89-95. [Link]
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Sasaki, T., Eguchi, S., & Kiriyama, T. (1971). Synthesis and some conformational observations on the 3,10-diazabicyclo[4.3.1]decane system. The Journal of Organic Chemistry, 36(15), 2061-2065. [Link]
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Pomplun, S., et al. (2014). Stereoselective construction of the 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold, a privileged motif for FK506-binding proteins. Organic Letters, 16(20), 5254-5257. [Link]
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Pintori, G., et al. (2021). Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. Molecules, 26(18), 5503. [Link]
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